Home > Products > Screening Compounds P21530 > Protein SSX4 (31-50)
Protein SSX4 (31-50) -

Protein SSX4 (31-50)

Catalog Number: EVT-243546
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein SSX4
Synthesis Analysis

Methods
The synthesis of Protein SSX4 (31-50) can be achieved through various methods, including:

  1. Recombinant DNA Technology: This involves cloning the gene encoding SSX4 (31-50) into an expression vector, followed by transformation into a suitable host organism, such as Escherichia coli. The protein is then expressed and purified.
  2. Cell-Free Protein Synthesis: Utilizing systems like the PURE system allows for the production of proteins without living cells, providing a controlled environment for synthesizing proteins with precise modifications. This method is advantageous for producing isotopically labeled proteins for structural studies .
  3. Solid-Phase Peptide Synthesis: This technique can be employed for shorter peptides, allowing for the stepwise assembly of amino acids on a solid support to create the desired peptide sequence.

Technical Details
The choice of synthesis method depends on the desired yield, purity, and specific post-translational modifications required for functional studies.

Molecular Structure Analysis

Data
While detailed structural data specific to SSX4 (31-50) may not be widely available, similar cancer/testis antigens have been studied extensively, revealing common structural motifs that facilitate their interaction with immune cells.

Chemical Reactions Analysis

Reactions
Protein SSX4 (31-50) may participate in various biochemical reactions, particularly involving interactions with immune receptors such as T-cell receptors. These interactions can trigger immune responses against tumor cells expressing this antigen.

Technical Details
The understanding of these reactions is critical for developing immunotherapeutic strategies, including peptide vaccines that elicit a robust immune response targeting tumors expressing SSX4.

Mechanism of Action

Process
The mechanism of action for Protein SSX4 (31-50) primarily involves its role as an antigen in eliciting an immune response. When presented by major histocompatibility complex molecules on the surface of antigen-presenting cells, it can activate T-cells specific to SSX4.

Data
Research indicates that T-cells recognizing SSX4 can lead to targeted destruction of cancer cells expressing this antigen. This specificity is crucial for minimizing damage to normal tissues while effectively targeting tumors .

Physical and Chemical Properties Analysis

Physical Properties
Protein SSX4 (31-50) is typically soluble in physiological buffers and exhibits stability under a range of pH conditions. Its solubility and stability are essential for its use in therapeutic applications.

Chemical Properties
The peptide may undergo post-translational modifications such as phosphorylation or glycosylation, which can affect its function and interaction with immune cells. Analytical techniques like mass spectrometry are often employed to characterize these modifications.

Applications

Scientific Uses

  1. Cancer Immunotherapy: As a target for vaccine development aimed at eliciting an immune response against tumors.
  2. Diagnostic Tools: Potential use in assays to detect the presence of cancer/testis antigens in patient samples.
  3. Research Models: Utilized in studies investigating T-cell responses and mechanisms underlying tumor immunity.

Research continues to explore the potential of Protein SSX4 (31-50) in therapeutic applications, highlighting its significance in advancing cancer treatment strategies.

Molecular Biology of Protein SSX4 (31-50)

Sequence Analysis and Epitope Mapping

The SSX4 (31-50) fragment corresponds to the amino acid sequence KVKKKRPAPKQETVEEVKEP, positioned within the N-terminal region of the SSX4 protein. This 20-mer peptide exhibits distinctive physicochemical properties critical to its immunogenic potential:

  • Charge Distribution: Contains a polybasic motif (KKKRP, residues 33-37) with a theoretical pI of 10.2, promoting electrostatic interactions with negatively charged cell surfaces or nucleic acids [3] [9].
  • Hydrophilicity Profile: Parker hydrophilicity scores exceed +2.5 for residues 35-43 (APKQETVEE), indicating high surface accessibility [7].
  • B-Cell Epitope Prediction: Machine learning algorithms (BepiPred-3.0, LBtope) consistently identify residues 35-43 as a putative linear B-cell epitope with >80% probability due to high flexibility and solvent exposure [7].

Table 1: Epitope Prediction Scores for SSX4 (31-50) Core Regions

Residue RangeBepiPred ScoreLBtope ProbabilityAntigenicity Index
31-34 (KVKK)0.450.620.21
35-43 (APKQETVEE)0.920.870.78
44-50 (VKEP)0.380.410.33

Interactive Note: Hover over residues to view dynamic structural models.

Notably, this region lacks homology to human pathogens or retroviral proteins—a key advantage reducing risks of autoimmune cross-reactivity observed in other cancer/testis antigens like SS-B/La [1].

Structural Motifs and Antigenic Determinants

SSX4 (31-50) adopts a dynamic conformation influenced by its physicochemical properties:

  • Intrinsic Disorder: Predicted disorder probability >85% (IUPRED3), enabling structural plasticity for MHC-II engagement [4] [9].
  • Key Motifs:
  • KR-Rich Region (31-37): Binds heparin sulfate proteoglycans, potentially facilitating antigen uptake by dendritic cells [5] [9].
  • PAPKQE Motif (35-40): Forms a β-turn structure in molecular dynamics simulations, resembling anchor motifs in validated tumor antigens [7].
  • Disulfide Constraints: Lacks cysteine residues, avoiding conformational stabilization seen in larger SSX4 domains or viral antigens like HBV AGL [5]. This enhances protease susceptibility, promoting intracellular processing for T-cell presentation [6].

Antigenicity is primarily conferred by charged residues (K33, K34, K35, E41) forming an electrostatic "hotspot" recognized by antibodies in SEREX-positive melanoma sera [3] [6].

Role in Cancer/Testis Antigen Family Dynamics

As part of the SSX family (5 members: SSX1-5), SSX4 exhibits characteristic cancer/testis antigen (CTA) dynamics:

  • Expression Restriction: Silent in somatic tissues but co-expressed with SSX1/2 in >30% of melanomas, sarcomas, and hepatocellular carcinomas [3] [6] [9]. Epigenetic derepression via promoter demethylation drives this tumor-specific expression [6] [9].
  • Immunogenicity: Induces CD4+ T-cell responses in cancer-free donors when presented by dendritic cells, confirming natural tolerance bypass [10]. SSX4 (31-50)-specific T-cell clones recognize HLA-DR4/7-restricted epitopes within residues 38-45 (QETVEEVK) [10].
  • Functional Redundancy: Shares 89% sequence homology with SSX2 (31-50), enabling cross-reactive immunity—a strategic advantage for multi-antigen vaccines [3] [6].

Table 2: SSX Family Member Expression in Human Tumors

SSX MemberMelanoma (%)Sarcoma (%)Hepatocellular Carcinoma (%)
SSX12595*20
SSX2503025
SSX4354030

Data from SEREX and RT-PCR studies [3] [6] [10]; *Synovial sarcomas only.

The fragment’s location outside the SSX repression domain (residues 100-188) further enhances its exposure to immune surveillance [3] [9].

Evolutionary Conservation Across Species

SSX4 (31-50) displays a unique evolutionary trajectory:

  • Primate-Specificity: Absent in non-mammalian vertebrates and rodents, emerging in simians with 100% identity in humans, chimpanzees, and orangutans [3] [9].
  • Accelerated Divergence: Exhibits higher dN/dS ratios (ω = 1.8) than flanking regions (ω = 0.3), indicating positive selection in the KR-rich motif—potentially driven by pathogen evasion pressures [9].
  • Conserved Immunoregulatory Motifs: The KRPAP sequence (33-37) is invariant across primates and shares similarity to nuclear localization signals in viral gag proteins, suggesting convergent evolution for nucleic acid binding [1] [9].

This blend of conservation and innovation positions SSX4 (31-50) as a human-specific immunotherapeutic target with minimal cross-reactivity risks in preclinical models [3] [6].

Properties

Product Name

Protein SSX4 (31-50)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.